1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) is a synthetic, low molecular weight compound extensively investigated for its pharmacological activity. [, , , , , ] 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is recognized as a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (mAChR). [, , , , , ] This receptor subtype plays a critical role in various neurological processes, making 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid a valuable tool in studying cognitive function and potential therapeutic interventions for neurological disorders. [, , ]
1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is characterized by a tricyclic scaffold containing a quinoline-4(3H)-one core. [] This core structure is linked to a 4-methoxybenzyl group and a carboxylic acid moiety. Studies exploring structure-activity relationships have identified the tricyclic scaffold as crucial for 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid's activity. [] Modifications to the core structure, particularly the removal of the peripheral benzene ring, significantly impact binding affinity and positive cooperativity with acetylcholine at the M1 mAChR. []
1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid exerts its effects by acting as a positive allosteric modulator of the M1 mAChR. [, , , , , ] Unlike orthosteric agonists that directly activate the receptor by binding to the acetylcholine binding site, 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid binds to an allosteric site on the M1 mAChR. [, ] This binding enhances the receptor's affinity for acetylcholine and potentiates downstream signaling cascades. [, , , ] 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid's ability to modulate M1 mAChR activity without directly mimicking acetylcholine makes it a promising target for therapeutic development, potentially offering greater selectivity and reduced side effects compared to traditional agonists.
1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid serves as a valuable tool for studying the activation mechanisms of the M1 mAChR. Researchers have employed 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid to identify specific phosphorylation sites on the receptor following agonist stimulation, shedding light on downstream signaling pathways. [] This research contributes to understanding how M1 mAChR activation translates into cellular responses relevant to cognitive function.
Preclinical studies utilize 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid to investigate its potential in treating cognitive deficits associated with disorders like Alzheimer's disease and schizophrenia. [, ] Animal models of these conditions demonstrate that 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, alone or in combination with existing antipsychotics, can improve cognitive performance in tasks related to sensorimotor gating and spatial memory. [] This research suggests that targeting the M1 mAChR with PAMs like 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid holds promise for developing novel therapies for cognitive impairment.
Researchers utilize 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid as a lead compound to design and synthesize novel M1 mAChR PAMs with improved properties. [, ] Structure-activity relationship studies identify crucial structural elements within 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid that contribute to its activity and selectivity for the M1 mAChR. [, ] These studies highlight the potential for optimizing 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid's structure to enhance its potency, selectivity, and drug-like properties.
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9